Product packaging for 4-methoxybut-2-en-1-amine(Cat. No.:CAS No. 1314989-12-2)

4-methoxybut-2-en-1-amine

Cat. No.: B6156073
CAS No.: 1314989-12-2
M. Wt: 101.15 g/mol
InChI Key: FFDXRXAPBWZNPY-NSCUHMNNSA-N
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Description

Significance of Allylamine (B125299) and Methoxy (B1213986) Ether Functionalities in Organic Chemistry Research

The allylamine scaffold is a prominent feature in numerous biologically active molecules and serves as a crucial intermediate in organic synthesis. rsc.orgrsc.org Allylamines are characterized by an amino group attached to an allyl group (-CH2-CH=CH2). This structural motif is found in various pharmaceuticals, particularly antifungal agents like naftifine (B1207962) and terbinafine, which inhibit the enzyme squalene (B77637) epoxidase. researchgate.net The allylamine unit's utility extends to its role as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, which can be incorporated into larger molecules to modulate their biological properties. lsmuni.ltnih.gov

Overview of the Chemical Compound's Molecular Architecture and Key Functional Groups

The molecular structure of 4-methoxybut-2-en-1-amine, with the IUPAC name (E)-4-methoxybut-2-en-1-amine, consists of a four-carbon butenyl chain. A primary amine group (-NH2) is located at one end of the chain (C1), and a methoxy group (-OCH3) is attached to the other end (C4). A carbon-carbon double bond is situated between the second and third carbon atoms (C2 and C3), predominantly in the trans or E-configuration.

The presence of these distinct functional groups—the primary amine, the alkene, and the ether—on a relatively simple carbon skeleton imparts a range of potential chemical reactivity. The amine group provides basicity and nucleophilicity, the double bond can undergo addition reactions, and the ether linkage offers a site for potential cleavage under specific conditions.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name (E)-4-methoxybut-2-en-1-amine smolecule.com
Molecular Formula C5H11NO smolecule.com
Molecular Weight 101.15 g/mol smolecule.com
CAS Number 1314989-12-2 smolecule.com

Note: Detailed experimental physical properties such as boiling point and density are not widely available in published literature, reflecting the compound's status as a relatively specialized research chemical.

Position of this compound within Butenylamine and Ether Families

Based on its structural components, this compound can be classified within two principal families of organic compounds: the butenylamines and the ethers.

The butenylamine family comprises compounds containing a four-carbon alkenyl chain with an attached amine group. The position of the double bond and the amine group can vary, leading to different isomers with distinct properties. For instance, 3-butenylamine is a known homoallylic amine used in various synthetic applications. ontosight.airesearchgate.net this compound is a substituted member of this family, with the methoxy group adding another layer of functionality.

As a member of the ether family, the compound contains the characteristic C-O-C linkage. alfa-chemistry.com Ethers are a broad class of organic compounds that can be either symmetrical or unsymmetrical, with this compound being an unsymmetrical ether. alfa-chemistry.com Its potential use as a synthetic building block is in line with the growing application of ethers as reactive partners in a variety of chemical transformations. researchgate.net

Detailed Research Findings

While this compound is commercially available for research purposes, there is a notable scarcity of published studies detailing its specific applications and reaction chemistry. smolecule.com The available information suggests that it is primarily considered a building block for the synthesis of more complex molecules. smolecule.com

Its potential utility can be inferred from the reactivity of its functional groups. The primary amine can undergo reactions such as acylation, alkylation, and formation of imines. The alkene functionality can participate in reactions like hydrogenation to form the saturated analogue, 4-methoxybutan-1-amine, or undergo various addition reactions across the double bond. The ether linkage, while generally stable, could be cleaved under harsh acidic conditions.

Given its structure, this compound could serve as an intermediate in the synthesis of heterocyclic compounds or as a precursor for novel pharmaceutical scaffolds, leveraging the combined properties of the allylamine and methoxy ether motifs. However, specific examples of its use in multi-step syntheses are not extensively documented in the current scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314989-12-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(E)-4-methoxybut-2-en-1-amine

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+

InChI Key

FFDXRXAPBWZNPY-NSCUHMNNSA-N

Isomeric SMILES

COC/C=C/CN

Canonical SMILES

COCC=CCN

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methoxybut 2 En 1 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to break down a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key precursor molecules.

Disconnecting the C-N bond in 4-methoxybut-2-en-1-amine suggests a primary amine synthesis. This leads to several potential precursors where a nitrogen-containing nucleophile is introduced. Key strategies revolve around allylic amination, a powerful tool for constructing such motifs. rsc.org

One pathway involves the reaction of an allylic electrophile with an ammonia (B1221849) equivalent. The precursor would be a 4-methoxybut-2-en-1-yl derivative with a suitable leaving group (e.g., a halide or acetate). Another significant pathway is the reductive amination of an unsaturated aldehyde. This approach utilizes 4-methoxybut-2-enal as the key precursor, which reacts with an amine source to form an imine, followed by selective reduction. rsc.orgwikipedia.org

Potential Precursors for C-N Bond Formation:

4-methoxybut-2-en-1-ol (B13580649)

1-halo-4-methoxybut-2-ene

4-methoxybut-2-enal

The methoxy (B1213986) group is an ether linkage. A primary retrosynthetic disconnection of the C-O bond points towards the Williamson ether synthesis. masterorganicchemistry.com This would involve reacting an alkoxide with an alkyl halide. In this context, one could envision reacting sodium methoxide (B1231860) with a precursor like 4-halobut-2-en-1-amine (with the amine group suitably protected).

Alternatively, the synthesis could start from a precursor already containing the but-2-en-1-amine backbone, such as 4-hydroxybut-2-en-1-amine (or a protected version), which is then methylated. Another approach involves the acid-catalyzed addition of methanol (B129727) to a suitable precursor, although care must be taken to avoid side reactions with the alkene and amine functionalities. A modern alternative is the alkoxymercuration-demercuration reaction, which allows the Markovnikov addition of an alcohol across a double bond. libretexts.org

Potential Precursors for C-O Ether Formation:

4-halobut-2-en-1-amine derivative

But-2-ene-1,4-diol

4-hydroxybut-2-en-1-amine derivative

The trans (or E) configuration of the double bond is a key stereochemical feature. Strategies for its introduction often involve elimination reactions or stereoselective olefination reactions.

Dehydration of a suitable alcohol, such as 4-methoxybutane-1,2-diol (B13588172), under acidic conditions could form the double bond, though controlling the position and stereochemistry can be challenging. pressbooks.publibretexts.org A more controlled method is the dehydrohalogenation of an alkyl halide via an E2 elimination mechanism, where the choice of base can influence the regioselectivity. pressbooks.publibretexts.org

Carbonyl olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, offer excellent control over the location and, often, the stereochemistry of the resulting double bond. youtube.com For instance, the reaction of methoxyacetaldehyde (B81698) with a suitable phosphorus ylide could construct the carbon skeleton and the alkene simultaneously.

Potential Precursors for Alkene Formation:

4-methoxybutane-1,2-diol

A suitable halo-ether precursor

Methoxyacetaldehyde and a phosphorus ylide

Classical and Contemporary Synthetic Approaches

Building on the retrosynthetic analysis, several forward-synthetic approaches can be employed to construct this compound. These methods range from classical multi-step sequences to more modern, efficient catalytic reactions.

The introduction of the amine group onto the allylic framework is a critical step. Both direct and indirect methods are viable.

Direct Methods: These approaches typically involve a single-step conversion of an allylic alcohol to an allylic amine. Transition metal catalysis, particularly with palladium, iridium, or molybdenum complexes, is prominent in this area. rsc.orgorganic-chemistry.org For example, 4-methoxybut-2-en-1-ol can be directly aminated using an ammonia source, such as ammonium (B1175870) acetate, in the presence of a palladium catalyst. acs.org These methods are highly atom-economical as they often generate water as the only byproduct. researchgate.net

Indirect Methods: These methods involve a two-step process where the hydroxyl group of the precursor alcohol (4-methoxybut-2-en-1-ol) is first converted into a better leaving group, such as a tosylate or a halide. This activated intermediate is then displaced by an ammonia equivalent (e.g., sodium azide (B81097) followed by reduction, or aqueous ammonia) in a classical SN2 reaction.

MethodPrecursorReagentsKey Features
Direct Amination 4-methoxybut-2-en-1-ol1. Pd(OAc)₂/DPEphos, NH₄OAcHigh atom economy; avoids pre-activation. acs.org
2. Iridium catalyst, NH₃ sourceCan offer high regioselectivity. researchgate.net
Indirect Amination 4-methoxybut-2-en-1-ol1. TsCl, pyridine2. NaN₃; then LiAlH₄Well-established, multi-step process.
1. PBr₃2. Aqueous NH₃Uses common laboratory reagents.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This one-pot procedure involves the reaction of an aldehyde or ketone with an amine source to form an imine intermediate, which is then reduced in situ to the target amine.

For the synthesis of this compound, the key precursor is 4-methoxybut-2-enal. This unsaturated aldehyde reacts with ammonia to form an intermediate enamine/imine, which is then selectively reduced. A critical challenge in this reaction is to reduce the C=N bond without affecting the C=C bond. Mild reducing agents are therefore required.

Common Reducing Agents for Selective Imine Reduction:

Sodium cyanoborohydride (NaBH₃CN): Effective under weakly acidic conditions where imine formation is favorable. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (STAB): A milder and less toxic alternative to NaBH₃CN, often used for reductive aminations.

Catalytic Hydrogenation: Using specific catalysts (e.g., iridium complexes with a silane (B1218182) reductant) can achieve selective reduction of the imine in the presence of an alkene. rsc.org

This pathway is advantageous as it constructs the C-N bond and sets the final oxidation state of the amine in a single, efficient operation. nih.govresearchgate.net

PrecursorAmine SourceReducing AgentCatalyst (if any)
4-methoxybut-2-enalAmmoniaSodium cyanoborohydrideNone
4-methoxybut-2-enalAmmoniaSodium triacetoxyborohydrideNone
4-methoxybut-2-enalAmmoniaSilane (e.g., PhSiH₃)Iridium complex rsc.org

Amination Reactions: Direct and Indirect Methods

Gabriel Synthesis Analogues and Phthalimide (B116566) Chemistry

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. wikipedia.orgpatsnap.combyjus.com This multi-step process utilizes potassium phthalimide as an ammonia surrogate, effectively preventing the formation of secondary or tertiary amine byproducts that can plague direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com

The synthesis proceeds in two main stages. First, the phthalimide anion, formed by deprotonation with a base like potassium hydroxide, acts as a nucleophile. masterorganicchemistry.com It attacks a suitable alkyl halide, such as 4-methoxy-1-chlorobut-2-ene, in a nucleophilic substitution reaction to form an N-alkylphthalimide intermediate. patsnap.comthermofisher.com The nitrogen in phthalimide is non-nucleophilic at this stage due to the electron-withdrawing effect of the adjacent carbonyl groups, thus preventing further alkylation. masterorganicchemistry.com

The second stage involves the cleavage of the N-alkylphthalimide to release the desired primary amine. masterorganicchemistry.com While traditional methods used harsh acidic or basic hydrolysis, the Ing-Manske procedure, which employs hydrazine (B178648) hydrate (B1144303) in a refluxing solvent like ethanol, is now common. thermofisher.com This method provides milder, neutral conditions and results in the formation of a stable phthalhydrazide (B32825) precipitate, which can be separated from the primary amine product. wikipedia.org

Table 1: Overview of the Gabriel Synthesis for this compound

Step Reactants Key Reagents Product Purpose
1. N-Alkylation Potassium Phthalimide, 4-methoxy-1-halobut-2-ene DMF (solvent) N-(4-methoxybut-2-en-1-yl)phthalimide Forms the C-N bond, preventing over-alkylation.

| 2. Deprotection | N-(4-methoxybut-2-en-1-yl)phthalimide | Hydrazine hydrate (N₂H₄) | this compound, Phthalhydrazide | Releases the primary amine under mild conditions. |

Direct Nucleophilic Substitution Reactions

Direct nucleophilic substitution offers a more atom-economical route to allylic amines by using allylic alcohols or their derivatives as starting materials. researchgate.net These methods often rely on transition-metal catalysts, such as those based on palladium or iridium, to activate the alcohol's hydroxyl group, transforming it into a good leaving group in situ. libretexts.org This approach avoids the pre-functionalization step of converting the alcohol to a halide.

For the synthesis of this compound, the substrate would be 4-methoxybut-2-en-1-ol. In a typical catalytic cycle, the metal complex coordinates to the double bond, facilitating the departure of the hydroxyl group as water, often with the aid of an acid co-catalyst. researchgate.net This generates a π-allyl metal intermediate. Subsequently, a nitrogen nucleophile, which can range from ammonia to protected amine equivalents like sulfamic acid, attacks the π-allyl complex to form the final allylic amine product. libretexts.org The regioselectivity of the nucleophilic attack (i.e., at the more or less substituted end of the allyl system) can often be controlled by the choice of metal and ligands. nih.gov

Etherification Strategies

The formation of the methoxy group is another key transformation. This can be achieved either by building the ether onto a pre-existing amino-alkene backbone or by incorporating the methoxy group at an earlier stage.

Williamson Ether Synthesis and Variants

The Williamson ether synthesis is a versatile and widely used method for forming ethers. youtube.com The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion. wikipedia.org To apply this to the synthesis of this compound, one could envision two primary approaches.

The first approach involves reacting sodium methoxide with a substrate like N-protected 4-chlorobut-2-en-1-amine. The highly nucleophilic methoxide ion would displace the chloride leaving group to form the desired ether linkage. A second, alternative route would start with a protected 4-aminobut-2-en-1-ol (B3431219). This alcohol would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide would then react with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the final product. masterorganicchemistry.com Because the reaction proceeds via an Sₙ2 mechanism, it is most efficient with primary alkyl halides to avoid competing elimination reactions that are prevalent with secondary and tertiary halides. youtube.com

Table 2: Williamson Ether Synthesis Approaches

Approach Substrate Reagents Mechanism Key Consideration
1 N-protected 4-halobut-2-en-1-amine Sodium methoxide (CH₃ONa) Sₙ2 The substrate is a primary allylic halide, favorable for substitution.

| 2 | N-protected 4-aminobut-2-en-1-ol | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Acid-Base, then Sₙ2 | The alkoxide is formed in situ before reaction with the methylating agent. |

Mitsunobu Reaction in Ether Formation

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. wikipedia.org This reaction is particularly useful when mild conditions are required. The core reagents are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing this compound, one would start with an N-protected 4-aminobut-2-en-1-ol. The reaction mechanism begins with the triphenylphosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. missouri.edu This intermediate then activates the alcohol by protonation, followed by the formation of an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org Finally, methanol, acting as the nucleophile, attacks the carbon atom, displacing the triphenylphosphine oxide and forming the methyl ether with clean inversion of configuration at the carbon center. missouri.edu

Olefinic Bond Formation and Functionalization

The carbon-carbon double bond is the central feature of the butene backbone. Carbonyl olefination reactions are a primary tool for constructing such features with control over stereochemistry.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for synthesizing alkenes from carbonyl compounds (aldehydes and ketones). wikipedia.org These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound. youtube.com

To construct the backbone of this compound, a plausible route would involve the reaction of methoxyacetaldehyde with a phosphorus-stabilized carbanion.

Wittig Reaction : A Wittig reagent such as (cyanomethyl)triphenylphosphonium chloride could be deprotonated to form its ylide. Reaction with methoxyacetaldehyde would produce 4-methoxybut-2-enenitrile. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides (containing an electron-withdrawing group like an ester or nitrile) generally favor the formation of (E)-alkenes. wikipedia.org The resulting nitrile could then be reduced to the target primary amine.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction utilizes a phosphonate ester, which is deprotonated to form a nucleophilic carbanion. wikipedia.org This carbanion is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org Reacting a phosphonate like diethyl (cyanomethyl)phosphonate with methoxyacetaldehyde would also yield the unsaturated nitrile. A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. nrochemistry.comorganic-chemistry.org For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari olefination can be employed. nih.gov

Table 3: Comparison of Olefination Reactions

Reaction Phosphorus Reagent Carbonyl Substrate Key Features Typical Product Stereochemistry
Wittig Triphenyl phosphonium (B103445) ylide Aldehyde or Ketone Forms triphenylphosphine oxide byproduct. (E) for stabilized ylides; (Z) for non-stabilized ylides.

| HWE | Phosphonate carbanion | Aldehyde or Ketone | Water-soluble phosphate byproduct; generally more reactive nucleophile. | Highly selective for the (E)-alkene. |

Elimination Reactions for Alkene Generation

The formation of the carbon-carbon double bond in the butene backbone of this compound is a critical step that can be achieved through various elimination reactions. These reactions typically involve the removal of two substituents from adjacent carbon atoms of a saturated precursor. The choice of precursor and reaction conditions is paramount to ensure the desired regioselectivity (placement of the double bond) and stereoselectivity (E/Z isomerism).

A common strategy involves the use of a precursor such as a 4-methoxy-3-halobutan-1-amine or a derivative with a suitable leaving group at the C3 position. For instance, a hydroxyl group at C3 can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base would then induce an E2 (bimolecular elimination) reaction, yielding the desired alkene. The stereochemical outcome of the elimination is highly dependent on the conformation of the substrate during the transition state.

Table 1: Potential Precursors and Reagents for Elimination

Precursor StructureLeaving Group (X)Typical BasePlausible Product
CH₃O-CH₂-CHX-CH₂-NH₂-Cl, -Br, -IPotassium tert-butoxideThis compound
CH₃O-CH₂-CH(OTs)-CH₂-NH₂Tosylate (-OTs)Sodium hydride (NaH)This compound
CH₃O-CH₂-CH(OMs)-CH₂-NH₂Mesylate (-OMs)DBUThis compound

Note: The amine group would likely require protection (e.g., as a carbamate) prior to the elimination step to prevent side reactions.

Stereoselective Synthesis of this compound Isomers

Achieving high levels of stereochemical purity is a significant challenge in the synthesis of molecules like this compound, which contains a stereocenter at the C1 position and potential for E/Z isomerism at the C2-C3 double bond. The following sections detail advanced strategies to control these stereochemical features.

Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Asymmetric synthesis is essential for producing enantiomerically pure compounds. sigmaaldrich.com This can be achieved by employing either chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a carboxylic acid precursor. nih.gov This chiral amide could then undergo stereoselective alkylation or other modifications to set the desired stereochemistry before being cleaved to reveal the chiral amine.

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysts, particularly those based on palladium and iridium, are powerful tools for asymmetric allylic amination. nih.govorganic-chemistry.org In a potential synthesis, a prochiral allylic substrate, such as an allylic carbonate or ester, could react with an amine source in the presence of an iridium catalyst complexed with a chiral phosphoramidite (B1245037) ligand. nih.govorganic-chemistry.org The chiral environment created by the catalyst would favor the formation of one enantiomer of the product over the other. nih.gov

Diastereoselective and Enantioselective Approaches to Carbon-Carbon Bond Formation

The stereochemistry of the carbon backbone can be established through stereoselective carbon-carbon bond-forming reactions. Diastereoselective reactions are used when a molecule already contains a stereocenter, and this existing stereocenter influences the formation of a new one. Enantioselective reactions create a stereocenter from a prochiral starting material.

A powerful method for this purpose is the asymmetric aldol (B89426) reaction. For example, a chiral enolate, derived from a ketone bearing a chiral auxiliary, could react with methoxyacetaldehyde. This reaction can establish two adjacent stereocenters—one bearing a hydroxyl group and the other an alkyl group—with a high degree of diastereoselectivity and enantioselectivity. The resulting aldol adduct can then be further manipulated, converting the hydroxyl group into an amine with controlled stereochemistry and modifying the other functional groups as needed to complete the synthesis.

Stereochemical Control in Amination and Etherification Steps

The introduction of the amine and methoxy groups are pivotal steps where stereochemistry must be rigorously controlled.

Stereochemical Control in Amination: Asymmetric allylic amination is a premier method for the enantioselective formation of the C-N bond. nih.gov Iridium-catalyzed reactions are particularly noteworthy for their high selectivity. organic-chemistry.org Using an appropriate achiral allylic precursor, such as 1-methoxybut-2-en-4-yl carbonate, the reaction with a nitrogen source (like a protected amine) in the presence of a chiral iridium catalyst can directly install the amine group at the C1 position with high enantiomeric excess. nih.govorganic-chemistry.org The choice of chiral ligand bound to the metal center is critical in dictating the absolute configuration of the resulting amine. nih.gov Chemoenzymatic methods, which combine chemical and enzymatic steps, also offer highly stereoselective routes to allylic amines from corresponding allylic alcohols. researchgate.net

Stereochemical Control in Etherification: The methoxy group can be introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis. If the synthesis starts from a chiral precursor, for instance, a chiral butene-1,4-diol derivative, one of the hydroxyl groups can be selectively converted into the methoxy ether. If this conversion proceeds via an SN2 mechanism, it will occur with an inversion of configuration at the stereocenter. Therefore, the stereochemistry of the starting alcohol must be chosen to yield the desired final product configuration. Alternatively, the methoxy group can be present in the starting materials used in stereoselective C-C bond formation, thereby incorporating it early in the synthetic sequence.

Chemical Reactivity and Transformation Studies of 4 Methoxybut 2 En 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group in 4-methoxybut-2-en-1-amine is a key site for a variety of chemical reactions, owing to the nucleophilic nature of the nitrogen atom.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile. This inherent nucleophilicity allows it to readily attack electron-deficient centers, initiating a wide array of chemical transformations. The reactivity of the amine can be influenced by steric hindrance and the electronic effects of the neighboring methoxy (B1213986) and vinyl groups.

Amide and Urethane (B1682113) Formation

The primary amine of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org Similarly, its reaction with isocyanates or carbamoyl (B1232498) chlorides yields the corresponding urethane (carbamate) derivatives. mdpi.comnih.govgoogle.commdpi.com These reactions are fundamental in peptide synthesis and the formation of polyurethane materials.

Table 1: Illustrative Amide and Urethane Formation Reactions

Reactant with this compound Product Reaction Type
Acetyl Chloride N-(4-methoxybut-2-en-1-yl)acetamide Amide Formation
Benzoyl Chloride N-(4-methoxybut-2-en-1-yl)benzamide Amide Formation
Phenyl Isocyanate 1-(4-methoxybut-2-en-1-yl)-3-phenylurea Urethane Formation

Imine and Enamine Chemistry

In the presence of aldehydes or ketones, this compound can participate in condensation reactions to form imines, also known as Schiff bases. openochem.orgchemistrysteps.compressbooks.pubmasterorganicchemistry.comlibretexts.org This reversible reaction typically requires acid catalysis to facilitate the dehydration step. The formation of the carbon-nitrogen double bond in the imine product is a key transformation in various synthetic and biological processes. While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines.

Quaternization and Amine Oxidation Studies

The nitrogen atom of this compound can be further alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.orggoogle.comresearchgate.netunacademy.comdtic.mil This process, known as quaternization, converts the amine into a positively charged species with altered solubility and biological activity.

The primary amine can also undergo oxidation. The oxidation of allylic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. nih.govacs.orgresearchgate.net For instance, oxidation may yield oximes, nitrones, or, in some cases, cleavage of the carbon-nitrogen bond.

Reactions at the Carbon-Carbon Double Bond

The alkene functionality in this compound is susceptible to attack by electrophiles, leading to a variety of addition products.

Electrophilic Additions to the Alkene

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. byjus.comchemistrysteps.comlibretexts.orgutdallas.edulibretexts.org The regioselectivity of these additions is governed by the electronic effects of the substituents on the double bond, namely the electron-donating methoxy group and the electron-withdrawing protonated aminomethyl group (under acidic conditions). For example, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the halide ion attacking the more substituted carbon. The presence of the methoxy group can also influence the stereochemical outcome of these additions.

Table 2: Predicted Products of Electrophilic Addition to this compound

Electrophile Predicted Major Product
HBr 4-bromo-1-methoxybutan-2-amine
H₂O/H⁺ 1-methoxybutane-2,4-diol

Catalytic Hydrogenation and Reduction Pathways

The double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally highly efficient and results in the formation of 4-methoxybutan-1-amine. Asymmetric hydrogenation of N-protected derivatives of allylic amines has been shown to proceed with high enantioselectivity using chiral catalysts.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkene in this compound can potentially act as a dienophile in Diels-Alder reactions, particularly if the amine is converted to an electron-withdrawing group such as an amide or imide. The reactivity in [4+2] cycloadditions would be enhanced by this modification. In such a scenario, it would react with a conjugated diene to form a six-membered ring. [2+2] cycloadditions are also a possibility, typically under photochemical conditions, reacting with another alkene to form a cyclobutane (B1203170) ring. The stereochemical outcome of these reactions would be governed by the principles of pericyclic reactions.

Cross-Coupling Reactions at Vinylic Positions (if functionalized)

While this compound itself is not directly amenable to cross-coupling reactions at the vinylic positions, it could be functionalized to participate in such transformations. For instance, conversion of the alkene to a vinyl halide or triflate would enable its use in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. These reactions would allow for the formation of new carbon-carbon bonds at the original site of the double bond, providing a versatile route to more complex molecules.

Transformations of the Methoxy Ether Group

The methoxy group in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr or HI. nih.govnih.govcore.ac.ukgvsu.edupearson.com This cleavage would result in the formation of a primary alcohol, yielding but-2-en-1,4-diol, and methyl bromide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Illustrative Data for Ether Cleavage of a Related Compound:

Table 3: Cleavage of a Methoxy Ether with BBr₃
SubstrateReagentSolventTemperature (°C)ProductYield (%)
4-MethoxybenzylamineBBr₃CH₂Cl₂-78 to rt4-(Hydroxymethyl)aniline90

Mechanistic Investigations of Key TransformationsWithout documented key transformations, there are no mechanistic investigations to report.

Due to the lack of specific research on this compound, providing an article that adheres to the user's strict outline and quality standards is not possible.

Derivatization and Functionalization Strategies

Preparation of Amine Derivatives

The primary amine group is a key site for derivatization, readily undergoing reactions to form a variety of nitrogen-substituted products.

N-acylation of 4-methoxybut-2-en-1-amine can be achieved through reaction with acyl chlorides or anhydrides under basic conditions. This reaction converts the primary amine into a more complex amide functionality. A variety of acylating agents can be employed to introduce different substituents, thereby modifying the chemical properties of the parent molecule.

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished through reactions with alkyl halides or via reductive amination. The borrowing hydrogen strategy, a green chemical approach, can also be used for N-alkylation with alcohols. nih.gov For allylic amines, direct alkylation using allylic alcohols in the presence of an iridium catalyst offers a selective method. nih.gov The reaction conditions, such as pH, can influence whether N-allylic alkylation or N-alkylation occurs. nih.gov

Table 1: Examples of N-Acylation and N-Alkylation Products

ReactantProduct NameChemical Formula
Acetyl chlorideN-(4-methoxybut-2-en-1-yl)acetamideC₇H₁₃NO₂
Benzoyl chlorideN-(4-methoxybut-2-en-1-yl)benzamideC₁₂H₁₅NO₂
Methyl iodideN-methyl-4-methoxybut-2-en-1-amineC₆H₁₃NO
Benzyl bromideN-benzyl-4-methoxybut-2-en-1-amineC₁₂H₁₇NO

This table presents theoretical products based on general N-acylation and N-alkylation reactions.

The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. wikipedia.org This transformation is a classic method for converting amines into crystalline derivatives. wikipedia.org Sulfonamides are a significant class of compounds due to their presence in many pharmaceutical agents. nih.gov

Carbamates can be synthesized from this compound by reaction with chloroformates or by direct reaction with an alcohol and a coupling agent. These derivatives are of interest in various fields of chemistry.

Table 2: Examples of Sulfonamide and Carbamate (B1207046) Derivatives

ReactantProduct NameChemical Formula
Benzenesulfonyl chlorideN-(4-methoxybut-2-en-1-yl)benzenesulfonamideC₁₁H₁₅NO₃S
Methanesulfonyl chlorideN-(4-methoxybut-2-en-1-yl)methanesulfonamideC₆H₁₃NO₃S
Ethyl chloroformateEthyl (4-methoxybut-2-en-1-yl)carbamateC₈H₁₅NO₃
Phenyl isocyanate1-(4-methoxybut-2-en-1-yl)-3-phenylureaC₁₂H₁₆N₂O₂

This table presents theoretical products based on general sulfonamide and carbamate formation reactions.

Functionalization at the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

The alkene can undergo electrophilic addition reactions. For instance, hydrohalogenation with acids like HBr or HCl would be expected to yield the corresponding halo-substituted amine. Epoxidation, followed by ring-opening reactions, can introduce two new functional groups on adjacent carbons. Dihydroxylation can be used to form the corresponding diol.

Furthermore, carbon-carbon bonds can be formed at the alkene position through various cross-coupling reactions, although the presence of the amine and ether functionalities may require careful selection of catalysts and reaction conditions.

The presence of the alkene functionality suggests that this compound could serve as a monomer in polymerization reactions. Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, and while the subject compound is acyclic, it could potentially participate in acyclic diene metathesis (ADMET) polymerization or be used as a chain transfer agent. 20.210.105researchgate.net Metal-free ROMP has also emerged as a viable strategy for creating functionalized polymers. researchgate.netnih.gov Post-polymerization modification of polymers containing similar allylic amine structures has been demonstrated, indicating another potential application for this compound in materials science. nih.gov

Modifications of the Alkyl Chain and Ether Moiety

The alkyl chain and the methoxy (B1213986) group represent another site for potential modification, primarily through cleavage of the ether bond. Ether cleavage can be achieved under strongly acidic conditions, for example, using hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction would convert the methoxy group into a hydroxyl group, yielding a butenol (B1619263) amine derivative. The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether. masterorganicchemistry.com For a primary methyl ether, an S_N2 mechanism is expected. masterorganicchemistry.com

Generation of Polyfunctionalized Analogues

The generation of polyfunctionalized analogues from this compound can be achieved through a variety of synthetic transformations targeting its key functional groups. These modifications can introduce new physicochemical properties and allow for the construction of novel molecular scaffolds. The primary amine serves as a versatile handle for N-alkylation and N-acylation reactions, while the alkene moiety can participate in cycloaddition reactions to form heterocyclic systems.

N-Alkylation and N-Acylation

The primary amine of this compound is a nucleophilic center that readily reacts with electrophiles such as alkyl halides and acyl chlorides. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

N-Alkylation involves the reaction of the amine with an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction typically proceeds via a nucleophilic substitution mechanism. The choice of the alkylating agent is crucial as it determines the nature of the new substituent. For instance, the use of functionalized alkyl halides can introduce additional reactive handles for further derivatization. While direct examples for this compound are not extensively documented, the N-alkylation of primary amines is a well-established transformation in organic synthesis.

Table 1: Illustrative Examples of N-Alkylation of Primary Amines This table presents generalized examples of N-alkylation reactions on primary amines to illustrate the synthetic possibilities for this compound.

Amine SubstrateAlkylating AgentProductTypical Conditions
Primary Amine (R-NH₂)Benzyl bromideN-Benzyl-R-amineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Room Temperature
Primary Amine (R-NH₂)Ethyl bromoacetateN-(Ethoxycarbonylmethyl)-R-amineBase (e.g., Et₃N), Solvent (e.g., THF), 0 °C to Room Temperature
Primary Amine (R-NH₂)Allyl bromideN-Allyl-R-amineBase (e.g., NaHCO₃), Solvent (e.g., DMF), Room Temperature
R represents the 4-methoxybut-2-en-1-yl moiety in the context of this article.

N-Acylation is another fundamental derivatization strategy, involving the reaction of the amine with an acyl chloride or an acid anhydride. This reaction leads to the formation of a stable amide bond. N-acylation can be used to introduce a variety of functional groups, including aromatic rings, alkyl chains, and moieties containing other heteroatoms. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 2: Illustrative Examples of N-Acylation of Primary Amines This table presents generalized examples of N-acylation reactions on primary amines to illustrate the synthetic possibilities for this compound.

Amine SubstrateAcylating AgentProductTypical Conditions
Primary Amine (R-NH₂)Benzoyl chlorideN-Benzoyl-R-amineBase (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature
Primary Amine (R-NH₂)Acetyl chlorideN-Acetyl-R-amineBase (e.g., Et₃N), Solvent (e.g., THF), 0 °C
Primary Amine (R-NH₂)4-Nitrobenzoyl chlorideN-(4-Nitrobenzoyl)-R-amineBase (e.g., NEt₃), Room Temperature
R represents the 4-methoxybut-2-en-1-yl moiety in the context of this article.

Synthesis of Polysubstituted Pyrrolidines via Cycloaddition Reactions

The carbon-carbon double bond in this compound allows for its participation in cycloaddition reactions, providing a powerful strategy for the synthesis of complex, polyfunctionalized heterocyclic systems. A notable example is the [3+2] cycloaddition reaction of azomethine ylides, which can be generated in situ from the primary amine.

This transformation typically involves the condensation of the primary amine with an aldehyde or a ketone to form an imine, which then undergoes rearrangement or deprotonation to generate the azomethine ylide. The azomethine ylide, a 1,3-dipole, can then react with a dipolarophile (an alkene or alkyne) to furnish a five-membered pyrrolidine (B122466) ring. When the dipolarophile is part of the same molecule, an intramolecular cycloaddition can occur.

Research has shown that primary allylic amines can be condensed with glyoxylates to form conjugated azomethine ylides that readily undergo [3+2] cycloaddition, leading to 5-alkenyl pyrrolidine cycloadducts. acs.org This approach expands the scope of pyrrolidine synthesis beyond traditional methods that rely on α-amino esters. acs.org

Table 3: Synthesis of a Polysubstituted Pyrrolidine Analogue via [3+2] Cycloaddition This table illustrates a potential synthetic route to a polysubstituted pyrrolidine from an allylic amine, analogous to this compound.

Allylic AmineAldehyde/GlyoxylateDipolarophileProductKey Features
CinnamylamineEthyl glyoxylateN-PhenylmaleimideEthyl 1,5-diphenyl-2,3-bis(phenylcarbamoyl)pyrrolidine-2-carboxylateFormation of a highly substituted pyrrolidine ring; Generation of multiple stereocenters.

The diastereoselectivity of these cycloaddition reactions can often be controlled by the reaction conditions and the nature of the substituents on both the azomethine ylide and the dipolarophile. This strategy offers a convergent and efficient route to a wide array of structurally diverse and polyfunctionalized pyrrolidine analogues, which are important scaffolds in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 4-methoxybut-2-en-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) nuclei.

¹H, ¹³C, ¹⁵N NMR and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, signal integrations (proton ratios), and coupling constants (J-couplings) that reveal vicinal and geminal proton relationships. The ¹³C NMR spectrum, often acquired with proton decoupling, would show the number of unique carbon environments. Further information can be obtained from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups. ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the nitrogen atom in the amine group.

2D NMR techniques are indispensable for assembling the molecular structure:

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing critical information for determining the stereochemistry (e.g., E/Z isomerism of the double bond) and conformational preferences.

Currently, specific and verified ¹H, ¹³C, and ¹⁵N NMR data, including chemical shifts and coupling constants for this compound, are not available in published literature. Consequently, the creation of detailed data tables for this compound is not feasible.

Mass Spectrometry: Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation patterns observed in the mass spectrum, often induced by electron ionization (EI) or collision-induced dissociation (CID), would offer valuable clues about the molecule's structure. However, experimentally determined mass spectra and detailed fragmentation analyses for this compound are not documented in readily accessible scientific sources.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the N-H stretching and bending vibrations of the primary amine, C-H stretching and bending of the alkyl and alkene groups, the C=C double bond stretching, and the C-O ether linkage stretching. The absence of published IR and Raman spectra for this specific compound prevents a detailed analysis of its vibrational modes.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. This technique could be used to determine the precise bond lengths, bond angles, and stereochemistry of this compound or a suitable crystalline derivative. A search of crystallographic databases did not yield any crystal structures for this compound or its immediate derivatives.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

If this compound were to be resolved into its enantiomers, chiroptical techniques such as Electronic Circular Dichroism (ECD) could be employed to study its stereochemical properties. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for a chiral molecule that can be used to determine its absolute configuration and enantiomeric excess. No published studies utilizing chiroptical spectroscopy for the analysis of this compound were found.

Computational and Theoretical Studies on this compound Currently Unavailable in Publicly Accessible Literature

A thorough search of publicly available scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies focused on the chemical compound this compound. Consequently, detailed research findings and data tables regarding its quantum chemical calculations, including geometry optimization, conformational analysis, electronic structure, and spectroscopic property prediction, are not available at this time.

Similarly, information regarding the computational elucidation of reaction mechanisms involving this compound, such as the characterization of transition states, energy barriers, and reaction pathway mapping, could not be located.

The absence of such studies in the public domain prevents the generation of a detailed article on the computational and theoretical aspects of this specific compound. Further research and publication in this area would be necessary to provide the scientifically accurate data required for the requested analysis.

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape, revealing the different shapes it can adopt and the energetic barriers between these states.

For 4-methoxybut-2-en-1-amine, which lacks specific MD simulation studies in the available literature, we can infer its likely conformational flexibility by examining its structural features and drawing parallels with general principles of conformational analysis of similar acyclic molecules. lumenlearning.com The molecule possesses several rotatable single bonds: the C1-C2 bond, the C3-C4 bond, and the C4-O bond.

Rotation around these bonds will give rise to a variety of conformers. The key factors governing the relative stability of these conformers are torsional strain and steric hindrance. sapub.org For instance, rotation around the C1-C2 bond, connecting the amine group to the carbon backbone, will be influenced by the interactions between the amine group and the rest of the molecule. Similarly, the orientation of the methoxy (B1213986) group is determined by rotation around the C3-C4 and C4-O bonds.

The presence of the double bond at the C2-C3 position introduces a degree of rigidity in the center of the molecule, restricting rotation and defining a planar segment. The conformational flexibility will, therefore, primarily involve the "flanking" amine and methoxy groups. It is expected that the lowest energy conformations will be those that minimize steric clashes between bulky groups, such as adopting a staggered or anti-periplanar arrangement where possible. lumenlearning.com

A hypothetical molecular dynamics simulation of this compound in a solvent like water would likely show rapid transitions between different rotational isomers at room temperature. The simulation could quantify the dihedral angle distributions for the key rotatable bonds, providing a probabilistic map of the accessible conformations. Furthermore, the simulation could reveal transient intramolecular hydrogen bonding between the amine group and the ether oxygen, which could stabilize certain conformations.

Table 1: Key Rotatable Bonds in this compound and Influencing Factors

Rotatable BondConnected GroupsPrimary Influencing Factors
C1-C2-NH2 and -CH=Torsional strain, steric interactions with the double bond and C4 group.
C3-C4=CH- and -CH2OCH3Torsional strain, steric interactions between the double bond and the methoxy group.
C4-O-CH2- and -CH3Torsional strain, steric interactions of the methyl group.

QSAR Studies on Structurally Related Compounds (Excluding any specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and a particular property. nih.govnih.gov While the "A" in QSAR often stands for "Activity" in a biological sense, the methodology can be applied to any measurable property, leading to Quantitative Structure-Property Relationships (QSPR).

There are no specific QSAR studies focused solely on this compound in the public domain. However, by examining QSAR studies on structurally related classes of compounds, such as aliphatic amines and ethers, we can understand the types of molecular descriptors that would be crucial for building a predictive model for this compound and its analogs. nih.govnih.gov

A typical QSAR study involves calculating a variety of molecular descriptors that encode different aspects of a molecule's structure and physicochemical properties. For a molecule like this compound, these descriptors would fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These 3D descriptors account for the spatial arrangement of the atoms.

Electronic Descriptors: These relate to the electron distribution in the molecule, such as dipole moment and partial charges on atoms.

Physicochemical Descriptors: These include properties like the logarithm of the 1-octanol/water partition coefficient (logP), which is a measure of hydrophobicity, molar refractivity, and polarizability.

For aliphatic amines, QSAR studies have shown that hydrophobicity, often represented by log KOW (logP), is a key descriptor in correlating structure with certain biological toxicities. nih.gov Similarly, for aliphatic ethers, multivariate models using a range of descriptors have been developed to predict their properties. nih.gov Quantum chemical descriptors, which are calculated using quantum mechanics, have also been successfully used to analyze the properties of aliphatic amines. semanticscholar.orgdocumentsdelivered.com

To construct a hypothetical QSAR model for a series of compounds including this compound, one would first need a dataset of molecules with measured values for a specific property. Then, a large number of molecular descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to select the most relevant descriptors and build a mathematical equation that relates them to the property of interest.

Table 2: Potentially Relevant Molecular Descriptors for QSAR Studies of this compound and Analogs

Descriptor ClassExample DescriptorsInformation Encoded
Physicochemical LogP (log KOW)Hydrophobicity/Lipophilicity.
Molar Refractivity (MR)Molecular volume and polarizability.
Polar Surface Area (PSA)Surface area of polar atoms, related to transport properties.
Electronic Dipole MomentPolarity and charge distribution.
Partial ChargesDistribution of charge on individual atoms.
Highest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyElectron-accepting ability.
Topological Molecular Weight (MW)Size of the molecule.
Connectivity IndicesBranching and shape of the molecular graph.

The development of such a QSAR model would enable the prediction of the given property for new, untested compounds that are structurally similar to this compound, thereby guiding further research and development in a more efficient manner.

Applications in Organic Synthesis As a Building Block

Role as an Intermediate in the Synthesis of Non-Prohibited Complex Organic Molecules

Allylic amines are recognized as crucial intermediates in the synthesis of a wide array of complex organic molecules, including natural products and their analogues. nih.gov The dual functionality of 4-methoxybut-2-en-1-amine, possessing both a nucleophilic amine and a reactive alkene, allows for sequential or tandem reactions to build molecular complexity rapidly.

While specific, publicly documented examples of this compound in the total synthesis of complex, non-prohibited molecules are limited, the utility of closely related methoxy-functionalized allylic amines is well-established. For instance, such motifs are found in intermediates for various bioactive compounds. The general reactivity of allylic amines in C-N and C-C bond-forming reactions underscores their importance. nih.gov Molybdenum-catalyzed allylic amination of alcohols represents a modern and efficient method for the synthesis of such amines. organic-chemistry.org

The table below summarizes general reactions where a building block like this compound could be employed, based on the known reactivity of allylic amines.

Reaction TypeReagent/CatalystPotential Product Moiety
N-AlkylationAlkyl halideSecondary or Tertiary Amine
N-AcylationAcyl chlorideAmide
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl compound
Heck CouplingAryl halide, Pd catalystArylated allylic amine
Epoxidationm-CPBAEpoxy amine
DihydroxylationOsO4Amino diol

This table represents the potential reactivity of this compound based on the general chemical behavior of allylic amines and is for illustrative purposes.

Utilization in Materials Science and Polymer Chemistry (Non-Biomedical)

The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. Amines and alkenes are both valuable functional groups in polymer chemistry. While direct applications of this compound in non-biomedical materials science and polymer chemistry are not extensively reported in the available literature, the potential for its use can be inferred from the known reactivity of its constituent functional groups.

The primary amine can act as a chain-end functionalization agent or as a monomer in the synthesis of polyamides or polyimines. The allylic double bond can participate in polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP), to form polymers with pendant methoxymethyl and amino groups. These functional groups could then be used for post-polymerization modifications, for example, to alter the material's surface properties or to cross-link the polymer chains. The catalytic addition of amines to alkenes is a foundational transformation for creating functional polymers. acs.org

Contribution to New Synthetic Methodologies and Reagent Development

The development of novel synthetic methods often relies on the use of unique substrates to explore new reactivity patterns. Allylic amines are frequently employed as substrates in the development of new transition-metal-catalyzed reactions. chemrxiv.org For example, methods for the direct allylic C-H amination of alkenes are at the forefront of synthetic innovation. nih.gov

While there is no specific mention of this compound in the development of new reagents, its structure is well-suited for such investigations. The interplay between the amine, the double bond, and the methoxy (B1213986) group could lead to novel selectivities in catalytic reactions. For instance, the methoxy group could act as a directing group in certain metal-catalyzed transformations, influencing the regioselectivity of reactions on the double bond.

Precursor for Advanced Catalytic Ligands (Non-Biomedical)

Chiral amines are fundamental building blocks for the synthesis of ligands used in asymmetric catalysis. The amine functionality in this compound can be readily modified to generate a wide variety of bidentate or tridentate ligands.

The synthesis of such ligands would typically involve the reaction of the primary amine with electrophiles containing other donor atoms, such as phosphorus, sulfur, or oxygen. The resulting ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations. The stereochemistry of the butene backbone could also be exploited to create chiral ligands for enantioselective catalysis. Although specific examples of ligands derived from this compound for non-biomedical applications are not documented, the general principles of ligand design suggest its potential in this area.

Analytical Methodologies for Purity and Characterization

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of 4-methoxybut-2-en-1-amine. However, due to the nature of the analyte, specific considerations are necessary.

High-Performance Liquid Chromatography (HPLC):

Primary aliphatic amines like this compound lack a strong chromophore, making direct UV detection challenging and often resulting in poor sensitivity. To overcome this, pre-column derivatization is a common strategy. A derivatizing agent that reacts with the primary amine group is introduced to attach a UV-active or fluorescent moiety. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) are frequently used for this purpose.

Ion-pair chromatography is another effective HPLC-based approach for analyzing aliphatic amines. chromforum.orgnih.gov This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the protonated amine, allowing for its retention on a reversed-phase column.

A typical stability-indicating HPLC method for a related amine compound might utilize a C18 column with a gradient elution. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile.

Interactive Data Table: Example HPLC Method Parameters for a Derivatized Unsaturated Amine

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (post-derivatization)
Injection Volume 10 µL

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile compounds. However, primary amines can exhibit poor peak shape due to their polarity and tendency to interact with active sites on the column. Therefore, derivatization is often employed to increase volatility and reduce peak tailing. researchgate.netlibretexts.org Acylation or silylation are common derivatization techniques for amines prior to GC analysis. nih.gov

The choice of column is also critical. A capillary column with a polar stationary phase is often preferred for the analysis of amines. A flame ionization detector (FID) is commonly used for detection, although a nitrogen-phosphorus detector (NPD) can offer enhanced sensitivity and selectivity for nitrogen-containing compounds. cdc.gov

Interactive Data Table: Illustrative GC Method Parameters for a Derivatized Unsaturated Amine

ParameterValue
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1.2 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Quantitative Analysis Methods (Titration, Spectrophotometry)

For the quantitative determination of this compound, classical analytical techniques such as titration and spectrophotometry offer reliable and cost-effective alternatives to chromatography.

Titration:

Spectrophotometry:

Spectrophotometric methods for primary aliphatic amines generally involve a derivatization step to produce a colored compound that can be quantified using a UV-Vis spectrophotometer. nih.govresearchgate.net For instance, reaction with a reagent like p-benzoquinone can yield a colored product with a specific absorption maximum. nih.gov The intensity of the color, measured as absorbance, is directly proportional to the concentration of the amine in the sample, following the Beer-Lambert law.

Interactive Data Table: Example Parameters for Spectrophotometric Analysis of a Primary Amine

ParameterValue
Derivatizing Reagent p-Benzoquinone
Solvent Ethanol
Wavelength of Max. Absorbance (λmax) ~490 nm
Reaction Time 30 minutes
Temperature Room Temperature
Concentration Range 1-10 µg/mL

Advanced Purity Profiling

Advanced purity profiling of this compound involves the identification and characterization of potential impurities. This is often achieved through the use of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy.

Hyphenated Techniques:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities. As the components elute from the HPLC column, they are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in structure elucidation.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS allows for the separation of volatile impurities by GC, followed by their identification through mass spectrometry. nih.gov

Forced Degradation Studies:

To understand the potential degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are performed. nih.govscience.gov The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then separated and identified, often using HPLC with photodiode array (PDA) detection and LC-MS.

Interactive Data Table: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours
Base Hydrolysis 0.1 M NaOH24 hours
Oxidation 3% H₂O₂24 hours
Thermal 80 °C48 hours
Photolytic UV light (254 nm)24 hours

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of allylic amines is a field of continuous development, with many modern catalytic methods holding promise for the efficient production of 4-methoxybut-2-en-1-amine. rsc.org Traditional methods for creating allylic amines often involve either the amination of allylating reagents or the addition of alkenylmetals to imines, which can be limited by the need to pre-prepare reagents or use stoichiometric organometallic compounds. rsc.org Future research could focus on adapting more advanced, catalytic approaches to overcome these limitations.

A key area for exploration is the use of transition-metal catalysis. Nickel-catalyzed multicomponent coupling reactions, which can join simple alkenes, aldehydes, and amides in a single step, offer a modular and environmentally friendly route to structurally complex allylic amines. rsc.org Similarly, palladium-catalyzed allylic C-H amination presents a direct method for forming the C-N bond with high selectivity. nih.gov Investigating the application of these catalyst systems to starting materials relevant for this compound, such as those containing a methoxy (B1213986) group, would be a significant step forward.

The following table outlines potential novel pathways that warrant investigation for the synthesis of this compound and its derivatives.

Catalytic System Potential Starting Materials Key Advantages Research Focus
Nickel/Lewis Acid Catalysis1-methoxy-1,3-butadiene, formaldehyde, ammonia (B1221849)/amide equivalentMulticomponent, single-step reaction; use of inexpensive catalyst. rsc.orgOptimizing reaction conditions for methoxy-substituted dienes; catalyst tolerance.
Palladium/SOX Catalysis4-methoxy-1-butene, amine source (e.g., protected ammonia)Direct C-H functionalization; high regio- and stereoselectivity. nih.govOvercoming potential catalyst inhibition by the amine; directing group strategies.
Photoredox/OrganocatalysisUnactivated alkenes (e.g., crotyl methyl ether), iminesMild reaction conditions; redox-neutral synthesis of homoallylic amines.Substrate scope for alkoxy-substituted alkenes; catalyst efficiency.
Hydrosilylation of Propargylic Amines4-methoxybut-2-yn-1-amineDelivers multifunctional allylic amines with high regioselectivity. qub.ac.ukDevelopment of platinum or other metal catalysts tolerant to amine functionality. qub.ac.uk

Development of New Reactions and Transformations

The bifunctional nature of this compound, possessing a nucleophilic amine, a reactive alkene, and an ether linkage, makes it a versatile building block for further chemical transformations. nih.gov Future studies should aim to exploit this reactivity to construct more complex molecular architectures.

The allylic amine moiety is a valuable precursor for synthesizing heterocycles and other bioactive amines. nih.gov Research could explore cycloaddition reactions, olefin metathesis, or tandem reactions that leverage the compound's multiple functional groups. For instance, the amine could act as an internal nucleophile, attacking the double bond after its activation by an external reagent, leading to the formation of functionalized aziridines or other nitrogen-containing rings. qub.ac.uk The synthetic utility of such intermediates has been demonstrated through the creation of diverse ambiphilic aziridines from similar scaffolds. qub.ac.uk

Furthermore, the methoxy group itself can be a site for transformation. Cleavage of the ether could yield a hydroxyl group, transforming the molecule into a valuable amino-diol synthon. The development of selective catalytic processes that can differentiate between the various reactive sites on the molecule will be a key challenge and a significant area of future research.

Potential for Sustainable Synthesis Approaches

A major trend in modern chemistry is the shift toward sustainable processes, including the use of renewable feedstocks and green catalytic methods. ijrpr.com Future research on this compound should prioritize these approaches.

The butene backbone of the molecule is a potential target for bio-based synthesis. Platform molecules derived from biomass, such as furfural (B47365) or 5-(hydroxymethyl)furfural, can be converted into a variety of oxygenates that could serve as precursors. researchgate.netnih.gov Research into catalytic pathways that can transform these bio-derived oxygenates into the specific C4 backbone of this compound, followed by amination, would represent a significant advance in sustainable chemistry. nih.govacs.org For example, reductive amination of biomass-derived aldehydes and ketones is a well-established green method for producing amines. researchgate.net

Another sustainable strategy is the "borrowing hydrogen" concept, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination, with the hydrogen being returned in the final reduction step. rsc.org Applying this to a precursor like 4-methoxy-2-buten-1-ol would be an atom-economical method for synthesis.

The table below contrasts a hypothetical conventional route with a potential sustainable route.

Metric Conventional Petrochemical Route Potential Sustainable Bio-Based Route
Starting Material Butadiene, Methanol (B129727), AmmoniaBiomass-derived furfural or other C4 oxygenates
Key Transformations Halogenation, Nucleophilic SubstitutionCatalytic upgrading of biomass, Reductive Amination
Sustainability Aspect Relies on finite fossil fuelsUtilizes renewable resources, potentially lower carbon footprint. acs.org
Byproducts Stoichiometric salts (e.g., halides)Primarily water. researchgate.net
Research Goal Improve efficiency of existing processesDevelop novel catalysts for biomass conversion and amination. nih.gov

Integration into Emerging Chemical Technologies (Non-Biomedical)

The unique combination of functional groups in this compound suggests its potential for application in materials science and polymer chemistry. The primary amine and the alkene moiety are both capable of participating in polymerization reactions.

One promising area of investigation is the use of this compound as a functional monomer or a chain transfer agent (CTA) in polymerization processes. google.comnih.gov Primary amines can initiate polymerization or be incorporated into a polymer backbone to introduce specific functionality. nih.gov As a CTA, the molecule could control the molecular weight of polymers while simultaneously installing a terminal amine group for subsequent modification. google.com The presence of the methoxy group could impart specific solubility or polarity characteristics to the resulting polymers.

The bifunctional nature of the molecule also makes it a candidate for the synthesis of novel polymers and materials. researchgate.net For example, it could be used to create polyamides or polyimines with pendant methoxyallyl groups, which could then be used for cross-linking or further functionalization. The development of polymers from such bifunctional monomers is an active area of research with applications in coatings, adhesives, and composites. researchgate.net The ability of amines to act as reducing agents in certain polymerization techniques, such as atom transfer radical polymerization (ATRP), could also be explored. acs.org

Future research could focus on polymerizing this compound or its derivatives to create materials with tailored properties, such as specific thermal stability, adhesion, or chemical resistance, for advanced, non-biomedical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-methoxybut-2-en-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination of a ketone precursor (e.g., 4-methoxybut-2-en-1-one) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions such as solvent polarity (e.g., tetrahydrofuran or ethanol), temperature (0–25°C), and stoichiometric ratios of amine sources (e.g., ammonium acetate) critically affect yield and purity. For example, LiAlH₄ in anhydrous ether at low temperatures may favor higher enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s structure, particularly the methoxy group’s chemical shift (δ 3.2–3.5 ppm) and the alkene’s coupling constants (J = 10–12 Hz for trans-configuration). Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹; C-O stretch ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (m/z ≈ 115 for [M+H]⁺), while UV-Vis spectroscopy can probe electronic transitions influenced by the conjugated alkene-methoxy system .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictory results in pharmacological studies (e.g., receptor-binding affinities) require meta-analytical approaches to quantify heterogeneity. Tools like statistics (percentage of variation due to heterogeneity) and H indices (ratio of observed to expected variance) can identify confounding factors (e.g., assay protocols, cell lines). For instance, an >50% suggests substantial heterogeneity, prompting subgroup analyses or sensitivity testing using fixed/random-effects models .

Q. What strategies optimize the enantioselective synthesis of this compound, and which chiral catalysts show efficacy?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes (e.g., (R)- or (S)-BINAP) can achieve >90% enantiomeric excess (ee). Reaction parameters such as hydrogen pressure (1–10 atm), solvent (methanol or dichloromethane), and temperature (25–50°C) must be optimized. Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection validates ee, while X-ray crystallography confirms absolute configuration .

Q. What are the mechanistic implications of the methoxy group’s electronic effects on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The methoxy group’s electron-donating resonance (+M effect) activates the alkene for electrophilic additions but deactivates the amine for nucleophilic attacks. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to predict regioselectivity. For example, the HOMO localization on the alkene in this compound favors Michael additions over amine alkylation under acidic conditions .

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